molecular formula C19H26N4O4S B12268639 Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B12268639
M. Wt: 406.5 g/mol
InChI Key: LZYGWPZNBDMCRZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of selective inhibitors for specific enzymes.

Chemical Reactions Analysis

Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3).

Scientific Research Applications

Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, as an intermediate in the synthesis of selective CDK 4/6 inhibitors, it binds to the active site of these enzymes, inhibiting their activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Tert-butyl 4-[6-(ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Similar compounds include:

Properties

Molecular Formula

C19H26N4O4S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 5-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H26N4O4S/c1-6-26-17(24)14-12(2)13-15(20-11-21-16(13)28-14)22-7-9-23(10-8-22)18(25)27-19(3,4)5/h11H,6-10H2,1-5H3

InChI Key

LZYGWPZNBDMCRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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